Lactimidomycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

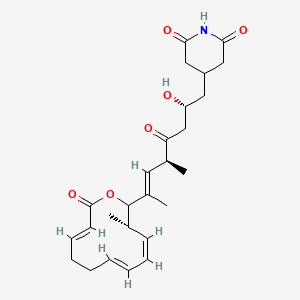

Molecular Formula |

C26H35NO6 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione |

InChI |

InChI=1S/C26H35NO6/c1-17-10-8-6-4-5-7-9-11-25(32)33-26(17)19(3)12-18(2)22(29)16-21(28)13-20-14-23(30)27-24(31)15-20/h4,6,8-12,17-18,20-21,26,28H,5,7,13-16H2,1-3H3,(H,27,30,31)/b6-4+,10-8-,11-9+,19-12+/t17-,18-,21+,26?/m0/s1 |

InChI Key |

OYOKHBHOTQDIPM-UESXVERFSA-N |

Isomeric SMILES |

C[C@H]1/C=C\C=C\CC/C=C/C(=O)OC1/C(=C/[C@H](C)C(=O)C[C@@H](CC2CC(=O)NC(=O)C2)O)/C |

Canonical SMILES |

CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Lactimidomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactimidomycin is a naturally occurring glutarimide macrolide antibiotic produced by the bacterium Streptomyces amphibiosporus.[1][2] It has garnered significant interest within the scientific community due to its potent and selective biological activities, including antifungal, antiviral, and anticancer properties.[1][2] At the core of its mechanism of action is the inhibition of eukaryotic protein synthesis, specifically targeting the elongation phase of translation.[3][4] This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its key features, the experimental methodologies used for its structural elucidation and synthesis, and its mechanism of action.

Chemical Structure and Properties

This compound is characterized by a unique 12-membered macrolactone ring fused to a glutarimide side chain.[2] Its complex stereochemistry and unsaturated functionalities contribute to its potent biological activity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₅NO₆ | --INVALID-LINK-- |

| Molecular Weight | 457.56 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione | --INVALID-LINK-- |

| CAS Number | 134869-15-1 | --INVALID-LINK-- |

Spectroscopic Data

Experimental Protocols for Structural Elucidation and Synthesis

The definitive three-dimensional structure of this compound was determined through a combination of spectroscopic methods and, most conclusively, by X-ray crystallography of its complex with the 80S ribosome.[5] The total synthesis of this complex molecule has been a significant challenge and has been accomplished through various elegant strategies.

X-ray Crystallography

The crystal structure of Saccharomyces cerevisiae 80S ribosome in complex with this compound (PDB ID: 4U4R) provided unambiguous determination of its absolute stereochemistry and conformation when bound to its biological target.[5]

Methodology:

-

Crystallization: Co-crystals of the 80S ribosome and this compound were grown.

-

Data Collection: X-ray diffraction data were collected from the crystals using a synchrotron radiation source.

-

Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined ribosome structure. The model was then refined to fit the experimental diffraction data, and the this compound molecule was built into the resulting electron density map.

Total Synthesis

Several total syntheses of this compound have been reported, each employing unique strategies to construct the challenging 12-membered macrolactone and assemble the glutarimide side chain. Key strategies include ring-closing metathesis and asymmetric aldol reactions.

Representative Synthetic Approach (Fürstner and Micoine, 2010):

A concise and convergent total synthesis was achieved, highlighting a ring-closing alkyne metathesis (RCAM) to form the 12-membered ring.

-

Fragment Synthesis: The molecule was disconnected into two key fragments: the macrolactone precursor and the glutarimide-containing side chain.

-

Ring-Closing Alkyne Metathesis (RCAM): The linear precursor to the macrolactone was subjected to RCAM using a molybdenum catalyst to efficiently form the strained 12-membered ring.

-

Fragment Coupling: The macrolactone and the side chain were coupled using a carefully controlled aldol reaction.

-

Final Modifications: Subsequent stereoselective reductions and deprotection steps yielded the final natural product.

Mechanism of Action: Inhibition of Translation Elongation

This compound exerts its cytotoxic and antiviral effects by potently inhibiting eukaryotic protein synthesis.[3] It specifically targets the elongation stage of translation by binding to the E-site (exit site) of the 80S ribosome.[3][4] This binding event physically blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby stalling the ribosome and preventing the addition of subsequent amino acids to the nascent polypeptide chain.[3]

Signaling Pathway of Translation Elongation Inhibition

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound, a new glutarimide group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Lactimidomycin: An In-depth Technical Guide to a Potent Eukaryotic Translation Elongation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin (LTM) is a potent natural product that selectively inhibits the elongation step of eukaryotic protein synthesis. This technical guide provides a comprehensive overview of LTM, detailing its mechanism of action, its effects on cellular processes, and its potential as a therapeutic agent. This document includes a compilation of quantitative data on its activity, detailed protocols for key experimental procedures used to study its function, and visual representations of the associated molecular pathways and experimental workflows.

Introduction

This compound is a glutarimide-containing macrolide antibiotic produced by Streptomyces amphibiosporus.[1] It has demonstrated significant antiproliferative effects in various cancer cell lines and antiviral activity against several RNA viruses.[2][3] LTM's primary mechanism of action is the inhibition of eukaryotic translation elongation, making it a valuable tool for studying protein synthesis and a promising candidate for drug development.

Chemical Structure

This compound possesses a unique 12-membered macrolide ring linked to a glutarimide moiety.

Chemical Formula: C₂₆H₃₅NO₆ Molecular Weight: 457.56 g/mol

Mechanism of Action: Inhibition of Translation Elongation

This compound specifically targets the elongation phase of eukaryotic translation. It binds to the E-site (exit site) of the large 60S ribosomal subunit.[3][4] This binding event physically obstructs the translocation of tRNA from the P-site (peptidyl site) to the E-site, thereby halting the progression of the ribosome along the mRNA molecule.[3]

Footprinting experiments have precisely mapped the binding site of LTM to a single cytidine nucleotide, C3993, within the E-site of the 60S ribosomal subunit.[3] This binding pocket is shared with another well-known translation inhibitor, cycloheximide (CHX). However, LTM exhibits a significantly higher binding affinity for the ribosome compared to CHX.[5]

The proposed mechanism of action for LTM is as follows:

-

The ribosome completes the peptidyl transfer reaction, moving the nascent polypeptide chain from the P-site tRNA to the A-site (aminoacyl site) tRNA.

-

The ribosome attempts to translocate along the mRNA, a process mediated by the elongation factor eEF2.

-

This compound, bound to the E-site, prevents the deacylated tRNA from moving from the P-site to the E-site.

-

This blockage of the E-site stalls the ribosome, preventing further elongation of the polypeptide chain.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Hs 579T | Breast | Low nM range | [2] |

| HCC 1937 | Breast | Low nM range | [2] |

| HCC 1395 | Breast | Low nM range | [2] |

| HCC 2218 | Breast | Low nM range | [2] |

| BT 474 | Breast | Low nM range | [2] |

| MCF 7 | Breast | Low nM range | [2] |

| MDA-MB-231 | Breast | Low nM range | [2] |

| HeLa | Cervical | > 10000 (for transcription) | [2] |

Table 2: Binding Affinity of this compound

| Parameter | Value | Reference |

| Kd for 60S ribosomal subunit | ~500 nM | [5] |

| IC₅₀ for protein synthesis inhibition | 37.82 nM | [2] |

Cellular Effects and Signaling Pathways

Antiproliferative and Cytotoxic Effects

This compound exhibits potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[6] This activity is a direct consequence of its ability to shut down protein synthesis, which is essential for cell growth and division.

Impact on mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and is highly dependent on protein synthesis. Inhibition of translation elongation by this compound is expected to impact mTOR signaling. Key downstream effectors of mTORC1, such as the phosphorylation of 4E-BP1 and S6K1, which in turn regulate the initiation of translation, would be functionally affected by a halt in the elongation process. While direct studies on LTM's specific impact on mTOR signaling are not extensively detailed, the inhibition of the fundamental process of protein synthesis will inevitably lead to feedback and dysregulation of this pathway.

Induction of Apoptosis

By inhibiting the synthesis of short-lived anti-apoptotic proteins (e.g., Mcl-1, Bcl-2), this compound can shift the cellular balance towards apoptosis. The depletion of these protective proteins can lead to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's function.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique to globally monitor translation by sequencing mRNA fragments protected by ribosomes.[7][8]

Objective: To map the precise locations of ribosomes on transcripts in the presence of this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat cells with 50 µM this compound for 30 minutes to arrest translating ribosomes.[6]

-

Cell Lysis: Harvest cells and lyse them in a buffer containing cycloheximide to prevent ribosome run-off during sample preparation.

-

Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate the 80S monosomes by ultracentrifugation through a sucrose density gradient.

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

-

Library Preparation:

-

Ligate adaptors to the 3' end of the footprints.

-

Perform reverse transcription to generate cDNA.

-

Circularize the cDNA and amplify by PCR.

-

-

Sequencing and Data Analysis: Sequence the library using a high-throughput sequencing platform. Align the reads to a reference genome or transcriptome to determine the ribosome occupancy at codon resolution.

Polysome Profiling

Polysome profiling separates ribosomes based on the number of ribosomes bound to an mRNA molecule, allowing for an assessment of the overall translation status of a cell.[9][10]

Objective: To assess the effect of this compound on global translation by observing the distribution of ribosomes in polysomes.

Methodology:

-

Cell Culture and Treatment: Treat cultured cells with the desired concentration of this compound.

-

Cell Lysis: Lyse the cells in the presence of cycloheximide to preserve the polysome structures.

-

Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a linear sucrose gradient (e.g., 10-50%) and centrifuge at high speed.[10]

-

Fractionation and Analysis: Fractionate the gradient while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.

-

Interpretation: Treatment with an effective translation elongation inhibitor like this compound will cause a decrease in the polysome peaks and an increase in the 80S monosome peak, as ribosomes run off existing mRNAs but new rounds of elongation are blocked.

In Vitro Translation Assay

In vitro translation systems allow for the study of translation in a cell-free environment.[11]

Objective: To directly measure the inhibitory effect of this compound on the synthesis of a specific protein.

Methodology:

-

System Preparation: Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract).

-

Template Addition: Add a specific mRNA template encoding a reporter protein (e.g., luciferase or GFP) to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of this compound to the reactions.

-

Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).

-

Detection: Quantify the amount of synthesized reporter protein using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: Plot the protein synthesis levels against the this compound concentration to determine the IC₅₀.

Toeprinting Assay

Toeprinting is a primer extension-based method used to map the precise position of a ribosome stalled on an mRNA.[5][12]

Objective: To confirm that this compound stalls ribosomes at the elongation step.

Methodology:

-

In Vitro Translation Reaction: Set up an in vitro translation reaction with a specific mRNA template in the presence or absence of this compound.

-

Primer Annealing: Anneal a radiolabeled or fluorescently labeled DNA primer downstream of the expected stall site on the mRNA.

-

Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, creating a "toeprint".

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.

-

Analysis: The length of the truncated cDNA product will indicate the precise location of the leading edge of the stalled ribosome. In the presence of this compound, a distinct band corresponding to a ribosome stalled during elongation will be observed.

Conclusion

This compound is a highly potent and specific inhibitor of eukaryotic translation elongation. Its well-defined mechanism of action, involving the blockage of the ribosomal E-site, makes it an invaluable tool for dissecting the complexities of protein synthesis. Its potent antiproliferative and antiviral activities also highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this powerful small molecule.

References

- 1. Inhibition of mTOR Signaling Pathway Delays Follicle Formation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scienceopen.com [scienceopen.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Toeprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

The Lactimidomycin Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Examination of the Genetic and Biochemical Machinery for the Production of a Potent Antitumor Antibiotic

Lactimidomycin, a glutarimide-containing polyketide, has garnered significant interest within the scientific community due to its potent cytotoxic activity against a range of tumor cells.[1] Produced by the soil bacterium Streptomyces amphibiosporus ATCC 53964, this complex natural product presents a compelling scaffold for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic functions, and regulatory mechanisms that govern its production. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and medicinal chemistry.

The this compound Biosynthetic Gene Cluster (ltm)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster, designated ltm, located on the chromosome of S. amphibiosporus. The ltm cluster spans approximately 50.5 kilobases and comprises nine genes that orchestrate the assembly and modification of the this compound molecule.[3] The organization of the ltm gene cluster is depicted below.

Genetic Organization of the ltm Cluster

The ltm biosynthetic gene cluster is characterized by a contiguous arrangement of genes encoding a Type I Acyltransferase-less Polyketide Synthase (AT-less PKS) and tailoring enzymes. The core of the machinery is composed of the genes ltmB, ltmC, ltmD, ltmE, ltmF, ltmG, ltmH, and ltmL, which encode the multi-domain PKS enzymes responsible for constructing the polyketide backbone. A single tailoring enzyme, a cytochrome P450 monooxygenase encoded by ltmK, is responsible for the final oxidative modification to yield the mature this compound.[1]

| Gene | Proposed Function |

| ltmB | Acyl-carrier protein (ACP) |

| ltmC | AT-less Polyketide Synthase (PKS) module |

| ltmD | Amidotransferase, involved in glutarimide starter unit formation |

| ltmE | AT-less Polyketide Synthase (PKS) module with KS-B-ACP tridomain |

| ltmF | AT-less Polyketide Synthase (PKS) module |

| ltmG | AT-less Polyketide Synthase (PKS) module |

| ltmH | Discrete Acyltransferase (AT) that acts in trans |

| ltmL | Thioesterase (TE) |

| ltmK | Cytochrome P450 desaturase, tailoring enzyme |

The Biosynthetic Pathway to this compound

The biosynthesis of this compound proceeds through a multi-step enzymatic cascade, beginning with the formation of a unique starter unit and culminating in a final tailoring reaction. The pathway can be broadly divided into three key stages: starter unit biosynthesis, polyketide chain assembly, and post-PKS modification.

Glutarimide Starter Unit Biosynthesis

A distinctive feature of this compound biosynthesis is the utilization of a glutarimide starter unit. The current model suggests a novel mechanism for its formation, initiated by the LtmD amidotransferase. This enzyme is proposed to furnish an acyl carrier protein (ACP)-tethered malonamoyl thioester intermediate. Subsequently, the ketosynthase-B-ACP (KS-B-ACP) tridomain within the LtmE PKS module is thought to catalyze a Michael addition reaction to afford the ACP-tethered glutarimide starter unit.[1]

Polyketide Chain Assembly via an AT-less Type I PKS

The core structure of this compound is assembled by an AT-less Type I PKS, a fascinating deviation from the canonical PKS paradigm. In this system, a discrete acyltransferase, LtmH, acts iteratively in trans to load malonate extender units onto each of the 11 acyl carrier protein (ACP) domains distributed across the LtmC, LtmE, LtmF, and LtmG PKS modules.[1] The growing polyketide chain is passed sequentially through the various PKS domains, including ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which collectively shape the carbon backbone and introduce specific stereochemistry. The process terminates with the release of the nascent polyketide intermediate, 8,9-dihydrothis compound, catalyzed by the LtmL thioesterase.[1]

Post-PKS Tailoring by LtmK

The final step in the biosynthesis of this compound is a crucial tailoring reaction catalyzed by the cytochrome P450 desaturase, LtmK. This enzyme introduces a double bond at the C8-C9 position of 8,9-dihydrothis compound to yield the mature, biologically active this compound.[1] Gene inactivation studies have confirmed that the deletion of ltmK results in the accumulation of 8,9-dihydrothis compound and the abolishment of this compound production.[1]

Figure 1. Proposed biosynthesis pathway of this compound.

Regulation of this compound Biosynthesis

Interestingly, the ltm biosynthetic gene cluster does not appear to contain a pathway-specific regulatory gene.[4][5] This is in contrast to the biosynthetic gene clusters of other glutarimide-containing polyketides, such as iso-migrastatin (mgs) and cycloheximide (chx), which possess their own regulatory genes, mgsA and chxA, respectively.[4][5] These genes encode for Streptomyces antibiotic regulatory proteins (SARPs) of the PimR-like family.[4][5]

Despite the absence of a dedicated regulator within the ltm cluster, the production of this compound is subject to regulation. Cross-overexpression studies have demonstrated that the introduction of mgsA or chxA into S. amphibiosporus leads to a significant increase in this compound production.[4][5] This suggests the presence of a conserved regulatory mechanism across the biosynthesis of glutarimide-containing polyketides and presents a viable strategy for enhancing this compound titers through metabolic engineering.

Quantitative Impact of Regulatory Gene Overexpression

Overexpression of heterologous SARP genes has a pronounced effect on this compound yield. The table below summarizes the reported increase in production.

| Overexpressed Gene | Host Strain | Fold Increase in this compound Production |

| mgsA | S. amphibiosporus ATCC 53964 | ~5-fold |

| chxA | S. amphibiosporus ATCC 53964 | ~5-fold |

Experimental Protocols

This section outlines the general methodologies for key experiments in the study of this compound biosynthesis. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Fermentation and Isolation of this compound

4.1.1. Culture Conditions:

-

Strain: Streptomyces amphibiosporus ATCC 53964 and its mutant derivatives.

-

Seed Culture Medium: Tryptic Soy Broth (TSB) or a similar rich medium.

-

Production Medium: ISP4 medium or other optimized fermentation media.

-

Incubation: Cultures are typically grown at 28-30°C with shaking (200-250 rpm) for 5-7 days.

4.1.2. Extraction and Purification:

-

The fermentation broth is harvested and the mycelium is separated by centrifugation.

-

The supernatant is extracted with an organic solvent such as ethyl acetate.

-

The organic extract is concentrated in vacuo.

-

The crude extract is subjected to chromatographic separation, typically using silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to yield pure this compound and its congeners.

Genetic Manipulation of S. amphibiosporus

Gene inactivation is a critical tool for elucidating the function of biosynthetic genes. The "Redirect" PCR-targeting method is a commonly employed technique for generating gene knockouts in Streptomyces.

Figure 2. General workflow for gene knockout in Streptomyces.

4.2.1. General Protocol for Gene Inactivation:

-

Constructing the Disruption Cassette: A resistance cassette (e.g., apramycin resistance) is amplified by PCR using primers that incorporate 39-nucleotide homology arms corresponding to the regions flanking the target gene.

-

λ-Red Mediated Recombination: The PCR product is introduced into an E. coli strain carrying the target gene on a cosmid and expressing the λ-Red recombinase system. This mediates the replacement of the target gene with the resistance cassette.

-

Intergeneric Conjugation: The mutated cosmid is transferred from E. coli to S. amphibiosporus via conjugation.

-

Selection of Mutants: Exconjugants are selected for the antibiotic resistance conferred by the disruption cassette and screened for the loss of the cosmid vector marker to identify double-crossover mutants.

-

Verification: The gene knockout is confirmed by PCR analysis and Southern blotting.

Conclusion

The elucidation of the this compound biosynthetic pathway has unveiled a fascinating example of microbial metabolic ingenuity, particularly in its use of an AT-less Type I PKS. The knowledge gained from these studies not only provides a deeper understanding of natural product biosynthesis but also opens avenues for the engineered production of novel this compound analogs with potentially improved therapeutic properties. The amenability of the pathway to regulatory manipulation further highlights the potential for enhancing the production of this valuable antitumor agent. Future research will likely focus on the detailed biochemical characterization of the Ltm enzymes and the exploitation of this biosynthetic machinery for combinatorial biosynthesis and synthetic biology applications.

References

- 1. Comparative Characterization of the this compound and iso-Migrastatin Biosynthetic Machineries Revealing Unusual Features for Acyltransferase-less Type I Polyketide Synthases and Providing an Opportunity To Engineer New Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new glutarimide group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 5. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

Lactimidomycin: A Potent Inhibitor of Protein Synthesis with Promising Antifungal and Antitumor Properties

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lactimidomycin (LTM), a glutarimide-containing macrolide produced by Streptomyces amphibiosporus, has emerged as a molecule of significant interest for its potent biological activities. As a highly effective inhibitor of eukaryotic translation elongation, LTM demonstrates broad-spectrum antifungal and promising antitumor properties. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed protocols for assessing its antifungal and antitumor activities are provided, alongside visual representations of its molecular interactions and downstream signaling effects to facilitate further research and development.

Introduction

This compound is a natural product that has garnered considerable attention for its potent antiproliferative and antifungal activities.[1][2] Structurally, it belongs to the glutarimide class of antibiotics, sharing a similar structural motif with cycloheximide (CHX), a well-known tool compound for inhibiting protein synthesis.[3][4] However, this compound distinguishes itself through its significantly higher potency, making it a compelling candidate for therapeutic development.[3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of LTM's biological properties and the methodologies to investigate them.

Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

The primary molecular mechanism underlying this compound's biological effects is the potent and specific inhibition of eukaryotic protein synthesis.[5] LTM targets the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Specifically, this compound binds to the E-site (exit site) of the large 60S ribosomal subunit.[3][4] This binding event physically obstructs the translocation step of the elongation cycle. During protein synthesis, after a peptide bond is formed, the ribosome must move one codon down the mRNA to open up the A-site (aminoacyl site) for the next aminoacyl-tRNA. LTM's presence in the E-site prevents the deacylated tRNA from moving from the P-site (peptidyl site) to the E-site, thereby stalling the entire process.[3]

While it shares this E-site binding and translocation inhibition mechanism with cycloheximide, footprinting experiments have revealed that LTM confers protection to the C3993 cytidine nucleotide within the E-site, defining a common binding pocket for both inhibitors.[3][4] Notably, this compound is reported to be over ten times more potent than CHX in inhibiting protein synthesis.[3] An in vitro study determined the IC50 value for LTM's inhibition of protein synthesis to be 37.82 nM.[5]

dot

Caption: this compound binds to the E-site of the 60S ribosomal subunit, blocking translocation.

Antitumor Properties

The potent inhibition of protein synthesis by this compound translates into significant antiproliferative activity against a range of cancer cell lines.[5] Rapidly dividing cancer cells are highly dependent on robust protein synthesis to support their growth and proliferation, making them particularly vulnerable to translation inhibitors.

Quantitative Data: In Vitro Cytotoxicity

This compound exhibits potent cytotoxicity against various human cancer cell lines, with IC50 values typically in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| Hs 579T | Breast | Low nM range |

| HCC 1937 | Breast | Low nM range |

| HCC 1395 | Breast | Low nM range |

| HCC 2218 | Breast | Low nM range |

| BT 474 | Breast | Low nM range |

| MCF 7 | Breast | Low nM range |

| MDA-MB-231 | Breast | Low nM range |

| MCF 10A | Non-tumorigenic Breast | Higher doses required |

Note: Specific numerical IC50 values for all cell lines are not consistently reported in the public domain. The table reflects the qualitative description of "low nanomolar range" found in the literature for the specified breast cancer cell lines.[5]

Downstream Signaling: Induction of Apoptosis

By halting protein synthesis, this compound can trigger the intrinsic pathway of apoptosis. The depletion of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2, is a key consequence of translation inhibition. This shifts the cellular balance in favor of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

dot

Caption: LTM-induced translation inhibition leads to apoptosis via the intrinsic pathway.

Antifungal Properties

This compound was initially identified for its inhibitory activity against fungi.[1][2] Its mechanism of action, targeting a fundamental and highly conserved eukaryotic process, makes it effective against a variety of fungal pathogens.

Quantitative Data: In Vitro Antifungal Activity

The antifungal efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Fungal Species | MIC (µg/mL) |

| Candida albicans | Data not available |

| Aspergillus fumigatus | Data not available |

| Cryptococcus neoformans | Data not available |

Experimental Protocols

Determination of IC50 in Cancer Cell Lines (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound stock solution (in DMSO)

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be from 0.1 nM to 1 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest LTM concentration) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other absorbance values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

-

dot

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Determination of MIC for Fungal Strains (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal species using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound stock solution (in DMSO)

-

Fungal isolate of interest (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile saline (0.85%)

-

Sterile 96-well U-bottom microtiter plates

-

Spectrophotometer

-

Inoculating loop

-

Vortex mixer

-

Humidified incubator

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

-

Prepare a suspension of fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 1-5 x 10^3 CFU/mL.

-

-

Preparation of Drug Dilutions:

-

In a 96-well plate, prepare two-fold serial dilutions of this compound in RPMI-1640 medium. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected activity.

-

Include a positive control well (inoculum without drug) and a negative control well (medium only).

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions and the positive control well. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C for 24-48 hours in a humidified atmosphere.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

dot

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

Conclusion and Future Directions

This compound is a powerful inhibitor of eukaryotic translation elongation with demonstrated potent antifungal and antitumor activities. Its distinct mechanism of action and high potency make it an attractive lead compound for the development of novel therapeutics. This technical guide has provided a comprehensive overview of its biological properties and the experimental protocols necessary for its further investigation.

Future research should focus on several key areas:

-

Expansion of Quantitative Data: A broader profiling of this compound's IC50 values against a more extensive panel of cancer cell lines, including those from different tissue origins and with various genetic backgrounds, is warranted. Similarly, a comprehensive determination of its MIC values against a wider range of clinically relevant fungal pathogens is crucial.

-

In Vivo Efficacy and Toxicology: While in vitro data is promising, comprehensive in vivo studies in animal models are necessary to evaluate the therapeutic efficacy, pharmacokinetics, and toxicological profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic potential of this compound with other established anticancer and antifungal agents could lead to more effective treatment regimens and potentially overcome drug resistance.

By providing a solid foundation of the current knowledge and methodologies, this guide aims to facilitate and accelerate the ongoing research and development of this compound as a potential therapeutic agent.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. This compound, a new glutarimide group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound – ScienceOpen [scienceopen.com]

- 5. medchemexpress.com [medchemexpress.com]

The Potent and Broad-Spectrum Antiviral Activity of Lactimidomycin Against RNA Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactimidomycin (LTM) is a natural product that has demonstrated significant antiviral activity against a wide range of RNA viruses. Its mechanism of action, the inhibition of translation elongation, targets a fundamental host process that all viruses depend on, making it a promising candidate for broad-spectrum antiviral therapy. This technical guide provides an in-depth overview of the antiviral properties of this compound, including its quantitative efficacy, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Introduction

RNA viruses represent a significant and ongoing threat to global public health, as evidenced by recent pandemics. The high mutation rates of these viruses can lead to the rapid emergence of drug-resistant strains, highlighting the urgent need for novel antiviral agents with broad-spectrum activity. This compound, a glutarimide antibiotic isolated from Streptomyces amphibiosporus, has emerged as a potent inhibitor of several RNA viruses. By targeting the host translational machinery, specifically the elongation step of protein synthesis, LTM presents a high barrier to the development of viral resistance.

Quantitative Antiviral Activity of this compound

This compound exhibits potent antiviral activity against various RNA viruses, often at concentrations that are non-toxic to host cells. The following tables summarize the available quantitative data on its efficacy.

Table 1: Antiviral Activity of this compound against various RNA Viruses

| Virus Family | Virus | Cell Line | Assay | EC₅₀ (µM) | EC₉₀ (µM) | Reference |

| Flaviviridae | Dengue virus 2 (DENV2) | Huh7 | Focus-Forming Assay | - | 0.4 | [1] |

| Flaviviridae | Kunjin virus | Vero | Plaque Assay | Potently inhibited | - | [1] |

| Flaviviridae | Modoc virus | Vero | Plaque Assay | Potently inhibited | - | [1] |

| Rhabdoviridae | Vesicular stomatitis virus (VSV) | Vero | Plaque Assay | Potently inhibited | - | [1] |

| Picornaviridae | Poliovirus 1 (PV1) | Vero | Plaque Assay | Potently inhibited | - | [1] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | CC₅₀ (µM) | Observation | Reference |

| Huh7 | CellTiter-Glo® | >12.5 | No measurable decrease in cell viability up to 12.5 µM. | [1][2] |

| Huh7 (DENV2-infected) | CellTiter-Glo® | >12.5 | Statistically significant cytotoxicity observed above 25 µM. | [1] |

| Vero | Not specified | - | No cytopathic effects observed at effective antiviral concentrations. | [1] |

Mechanism of Action: Inhibition of Translation Elongation

This compound's primary mechanism of antiviral activity is the inhibition of eukaryotic translation elongation. It achieves this by binding to the E-site (exit site) of the 60S ribosomal subunit.[3] This binding event physically blocks the translocation of the deacylated tRNA from the P-site (peptidyl site) to the E-site, thereby stalling the ribosome and preventing the elongation of the polypeptide chain.[3] Since all viruses rely on the host cell's ribosomes to synthesize their proteins, this inhibition of a crucial step in protein synthesis effectively halts viral replication.

Signaling Pathway Diagram

Caption: Mechanism of this compound (LTM) action on the ribosome.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.

Antiviral Activity Assessment: Focus-Forming Assay (FFA)

This assay quantifies the amount of infectious virus particles.

Materials:

-

Host cells (e.g., Huh7, Vero)

-

96-well plates

-

Virus stock

-

This compound stock solution

-

Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

-

Overlay medium (e.g., 1% Methylcellulose in Opti-MEM with 2% FBS)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., Methanol)

-

Primary antibody against a viral protein (e.g., anti-Dengue virus E protein)

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., DAB)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 3x10⁴ cells/well). Incubate overnight at 37°C with 5% CO₂.

-

Virus Dilution and Infection: Prepare serial 10-fold dilutions of the virus stock in serum-free medium. Remove the culture medium from the cells and infect with 50 µL of each virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

This compound Treatment: Prepare different concentrations of this compound in the overlay medium. After the 1-hour incubation, remove the virus inoculum and add 200 µL of the LTM-containing overlay medium to each well.

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

-

Fixation and Staining:

-

Remove the overlay medium and wash the cells twice with PBS.

-

Fix the cells with 100 µL of cold methanol for 5 minutes.

-

Wash twice with PBS.

-

Block the cells with a suitable blocking buffer for 10 minutes.

-

Add 50 µL of the primary antibody solution and incubate for 1 hour.

-

Wash twice with PBS.

-

Add 50 µL of the HRP-conjugated secondary antibody and incubate for 30 minutes.

-

Wash twice with PBS.

-

Add 50 µL of the HRP substrate and incubate until foci are visible (2-10 minutes).

-

-

Quantification: Count the number of foci (clusters of infected cells) in each well. The viral titer is expressed as focus-forming units per milliliter (FFU/mL). The EC₅₀ is calculated as the concentration of LTM that reduces the number of foci by 50%.

Cytotoxicity Assessment: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Host cells

-

Opaque-walled 96-well plates

-

This compound stock solution

-

Cell culture medium

-

CellTiter-Glo® Reagent

Procedure:

-

Cell Seeding: Seed host cells in an opaque-walled 96-well plate (e.g., 1x10⁴ cells/well in 100 µL of medium). Incubate overnight at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of LTM to the cells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C with 5% CO₂.

-

Assay:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a luminometer. The CC₅₀ is calculated as the concentration of LTM that reduces cell viability by 50% compared to the untreated control.

Translation Inhibition Assessment: Luciferase Reporter Assay

This assay measures the effect of LTM on viral RNA translation using a reporter construct.

Materials:

-

Host cells (e.g., Huh7)

-

In vitro transcribed viral subgenomic replicon RNA encoding a luciferase reporter (e.g., DENV2-Fluc)

-

Electroporator and cuvettes

-

This compound stock solution

-

Cell culture medium

-

Luciferase assay reagent

Procedure:

-

Electroporation: Electroporate the host cells with the viral luciferase reporter RNA.

-

Cell Plating and Treatment: Plate the electroporated cells in a 96-well plate. Immediately add different concentrations of this compound to the wells. Include a no-drug control.

-

Incubation and Lysis: Incubate the plate at 37°C with 5% CO₂. At various time points (e.g., 6, 24, 48, and 72 hours), lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measurement: Measure the luciferase activity in the cell lysates using a luminometer. A decrease in luciferase signal in the LTM-treated cells compared to the control indicates inhibition of viral translation.

Visualizing Experimental and Logical Workflows

Experimental Workflow Diagram

Caption: Workflow for evaluating the antiviral properties of this compound.

Conclusion

This compound demonstrates potent, broad-spectrum antiviral activity against a variety of RNA viruses by inhibiting a crucial host function: translation elongation. Its favorable therapeutic index, as indicated by its high potency and low cytotoxicity at effective concentrations, makes it a compelling candidate for further preclinical and clinical development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of virology and drug discovery. Future studies should focus on expanding the profile of LTM against a wider range of RNA viruses and evaluating its efficacy in in vivo models.

References

Lactimidomycin: A Technical Guide to its Discovery, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin (LTM) is a 12-membered glutarimide-containing macrolide antibiotic originally isolated from the bacterium Streptomyces amphibiosporus.[1][2][3] Initially identified for its antifungal and antitumor properties, subsequent research has established it as a highly potent and specific inhibitor of eukaryotic translation elongation.[2][4][5] LTM exerts its cytotoxic and antiviral effects by binding to the eukaryotic 80S ribosome and stalling the first translocation step of the elongation cycle.[6][7] Its unique mechanism, high potency, and distinct action compared to other translation inhibitors like cycloheximide make it a valuable molecular probe for studying protein synthesis and a promising scaffold for therapeutic development. This guide provides a comprehensive overview of the initial discovery, characterization, mechanism of action, and biosynthesis of this compound.

Discovery and Isolation

This compound was first discovered and isolated from the fermentation broth of Streptomyces amphibiosporus strain R310-104 (ATCC 53964).[2] The initial reports highlighted its inhibitory activity against fungi and its ability to prolong the survival of mice with experimental tumors.[2] Subsequent efforts to improve production yields led to the optimization of fermentation conditions and the isolation of several new LTM congeners, which provided insights into its biosynthetic pathway and absolute stereochemistry.[8]

Experimental Protocol: Fermentation and Isolation

-

Cultivation: Streptomyces amphibiosporus ATCC 53964 is cultivated in a suitable fermentation medium. Production can be significantly enhanced through media optimization and by overexpressing specific regulatory genes.[8][9]

-

Extraction: The fermentation broth is harvested and centrifuged. The supernatant is extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.[8]

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC).[2][8]

Experimental Workflow: Discovery and Characterization

Caption: Workflow for the discovery and characterization of this compound.

Biological Activity and Quantitative Data

This compound exhibits potent biological activity across several domains, including antiproliferative, antifungal, and antiviral effects. Its primary mechanism is the inhibition of protein synthesis, for which it has a significantly lower IC50 value than many other translation inhibitors.[5][10]

Table 1: In Vitro Potency of this compound

| Assay Type | Metric | Value | Target/Cell Line | Reference |

| Protein Synthesis Inhibition | IC50 | 37.82 nM | In vitro translation assay | [5][10] |

| Ribosome Binding Affinity | Kd | 500 nM | 60S Ribosomal Subunit | [6][10] |

| Ribosome Binding Affinity (Comparative) | Kd | 15 µM | Cycloheximide on 60S Subunit | [6][10] |

| Antiproliferative (Wound Healing) | IC50 | 0.60 nM | MDA-MB-231 Breast Cancer | [11] |

| Antiproliferative (Wound Healing) | IC50 | 5.03 nM | 4T1 Mouse Mammary Cancer | [11] |

| Antiviral (Dengue Virus) | EC90 | 0.4 µM | DENV2 Particle Production | [5] |

Table 2: Antiproliferative Activity (IC50) Across Various Cell Lines

| Cell Line | Cancer Type | IC50 Range | Reference |

| MDA-MB-231 | Breast Adenocarcinoma | Low Nanomolar | [5][11] |

| HeLa | Cervical Carcinoma | Low Nanomolar | [12] |

| Jurkat | T-cell Lymphoma | Low Nanomolar | [12] |

| Hs 579T, HCC 1937, BT 474 | Breast Cancer | Low Nanomolar | [5] |

| MCF 10A | Non-tumorigenic Breast | Higher Doses Required | [5] |

Mechanism of Action: Inhibition of Translation Elongation

The primary molecular target of this compound is the eukaryotic ribosome. It acts as a potent inhibitor of the elongation step of protein synthesis.[4][6][7]

Binding Site and Specificity

Through ribosome footprinting experiments, this compound has been shown to bind to the E-site (Exit site) of the 60S large ribosomal subunit.[4][13][14] Its binding pocket is shared with the well-known translation inhibitor Cycloheximide (CHX).[6] Footprinting analysis revealed that both LTM and CHX protect a single cytidine nucleotide, C3993, within the E-site.[4][13][14][15] Despite sharing a binding site, LTM exhibits a binding affinity approximately 30-fold higher than that of CHX (Kd of 500 nM for LTM vs. 15 µM for CHX).[6][10]

Stalling the Translocation Step

This compound specifically inhibits the eEF2-mediated translocation phase of elongation.[6] A key difference between LTM and CHX lies in their precise inhibitory action:

-

This compound (LTM): The larger macrocyclic structure of LTM completely occludes the E-site, preventing the deacylated tRNA from moving from the P-site to the E-site. This action halts the very first round of elongation, effectively freezing the ribosome at the start of the open reading frame.[6][7][16]

-

Cycloheximide (CHX): The smaller CHX molecule can co-bind the E-site along with a deacylated tRNA. This allows for one complete round of translocation before the cycle is arrested.[6][7]

This distinction makes LTM a more specific tool for studying translation initiation events, as it preferentially targets ribosomes with an empty E-site, a characteristic feature of initiating 80S complexes.[16]

Signaling Pathway: Eukaryotic Translation Elongation

Caption: this compound inhibits eukaryotic translation at the translocation step.

This compound Biosynthesis

The genetic blueprint for LTM synthesis resides in the ltm biosynthetic gene cluster in S. amphibiosporus.[3][12] The core structure is assembled by an acyltransferase-less (AT-less) Type I polyketide synthase (PKS) system.

The ltm Gene Cluster

The characterized ltm cluster contains nine genes that encode the multifunctional PKS enzymes (LtmBCDEFGHL) and a crucial tailoring enzyme, LtmK, which is a P450 desaturase.[3][12] The AT-less nature of the PKS means that a discrete acyltransferase (LtmH) acts iteratively to load malonate extender units onto each of the 11 modules of the PKS assembly line.[12]

Biosynthetic Pathway

-

Polyketide Assembly: The AT-less Type I PKS (LtmC-G) iteratively condenses malonyl-CoA extender units, loaded by the discrete AT (LtmH), to form the nascent polyketide chain.

-

Release and Cyclization: The completed chain is released from the PKS, likely undergoing a cyclization to form the 12-membered macrolactone ring of the precursor, 8,9-dihydro-LTM.[12]

-

Tailoring Reaction: The P450 desaturase, LtmK, catalyzes the final desaturation step, converting 8,9-dihydro-LTM into the final active product, this compound.[12] Gene inactivation experiments, where deleting ltmK resulted in the accumulation of the dihydro- precursor, have confirmed the function of this enzyme.[12]

Diagram of LTM Biosynthesis

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols: Key Assays

Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cell lines (e.g., HeLa, MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 3,000-10,000 cells/well) and allowed to adhere overnight.[12]

-

Compound Treatment: A serial dilution of this compound is prepared, and cells are treated for a defined period (e.g., 4 days). A vehicle-only control is included.[12]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for several hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization and Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is read on a plate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined.

Ribosome Binding Assay (Filter Binding)

This assay quantifies the binding affinity of a ligand to the ribosome.

-

Ribosome Preparation: Purified 60S ribosomal subunits are prepared from a eukaryotic source (e.g., rabbit reticulocytes).

-

Ligand Incubation: A constant concentration of radiolabeled tRNA ([³²P]-tRNA) is incubated with the ribosomes in the presence of varying concentrations of the inhibitor (this compound or Cycloheximide).[6]

-

Filter Binding: The reaction mixture is passed through a nitrocellulose filter. Ribosome-tRNA complexes are retained by the filter, while unbound tRNA passes through.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The amount of bound tRNA is plotted against the inhibitor concentration. A decrease in bound tRNA indicates competitive binding of the inhibitor. The dissociation constant (Kd) can be estimated from this data.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, a new glutarimide group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Characterization of the this compound and iso-Migrastatin Biosynthetic Machineries Revealing Unusual Features for Acyltransferase-less Type I Polyketide Synthases and Providing an Opportunity To Engineer New Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound – ScienceOpen [scienceopen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a broad-spectrum inhibitor of dengue and other RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New this compound congeners shed insight into this compound biosynthesis in Streptomyces amphibiosporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. npd.riken.jp [npd.riken.jp]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Inhibition of eukaryotic translation elongation by cycloheximide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for Ribosome Profiling using Lactimidomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosome profiling, or Ribo-seq, is a powerful technique that provides a genome-wide snapshot of translation by deep sequencing of ribosome-protected mRNA fragments (RPFs). This method allows for the precise identification of translated regions of the transcriptome and quantification of translation efficiency. The choice of translation inhibitor is critical for capturing specific moments in the translation cycle. Lactimidomycin (LTM) is a potent inhibitor of translation initiation, offering high-resolution mapping of translation initiation sites (TIS).[1][2] These application notes provide a detailed protocol for utilizing LTM in ribosome profiling experiments to accurately identify and quantify translation initiation events.

This compound is a macrolide antibiotic that specifically targets the eukaryotic ribosome.[2] Its mechanism of action involves binding to the E-site of the 60S ribosomal subunit, which is vacant only during the initiation phase of translation.[2] This selective binding effectively traps the 80S ribosome at the start codon, allowing for the precise mapping of TIS.[2] This high-resolution mapping is a key advantage over other initiation inhibitors like harringtonine, which can allow for some ribosomal translocation beyond the start codon, leading to less precise TIS identification.[2][3]

Data Presentation

Comparison of Translation Initiation Inhibitors

The selection of an appropriate translation inhibitor is crucial for the specific goals of a ribosome profiling experiment. For the precise identification of translation initiation sites, LTM offers significant advantages over other commonly used inhibitors.

| Feature | This compound (LTM) | Harringtonine (Harr) | Cycloheximide (CHX) |

| Primary Target | Initiating 80S ribosomes[2] | Initiating 80S ribosomes[1] | Elongating ribosomes |

| Mechanism of Action | Binds to the empty E-site of the initiating ribosome, preventing translocation.[2] | Stalls the ribosome at the initiation codon.[1] | Binds to the E-site of elongating ribosomes, inhibiting translocation. |

| Resolution at TIS | High, single-nucleotide resolution.[2] | Lower, can allow for some read-through past the start codon.[2][3] | Not suitable for specific TIS mapping. |

| Effect on Elongating Ribosomes | Allows run-off. | Allows run-off. | Halts elongation. |

| Primary Application | High-resolution mapping of translation initiation sites (TIS).[2] | Identification of TIS.[1] | Global analysis of ribosome occupancy. |

Recommended this compound Concentrations for Different Cell Lines

The optimal concentration of LTM can vary between cell types. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental system. However, the following table provides a starting point based on published studies.

| Cell Line | Recommended LTM Concentration | Incubation Time | Reference |

| Human Embryonic Kidney (HEK293) | 50 µM | 30 minutes | [2] |

| Human Neuroblastoma (SH-SY5Y) | 50 µM | 30 minutes | |

| Mouse Embryonic Fibroblasts (MEFs) | 50 µM | 30 minutes |

Experimental Protocols

This protocol outlines the key steps for performing ribosome profiling using this compound to enrich for initiating ribosomes.

Materials

-

This compound (LTM)

-

Cell culture reagents

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1% Triton X-100, 100 µg/mL cycloheximide - optional, for initial lysis)

-

RNase I

-

Sucrose solutions for density gradient centrifugation

-

RNA purification kit

-

Reagents for library preparation (e.g., T4 Polynucleotide Kinase, T4 RNA Ligase, reverse transcriptase, PCR amplification reagents)

-

Next-generation sequencing platform

Protocol Steps

-

Cell Culture and LTM Treatment:

-

Culture cells to the desired confluency (typically 70-80%).

-

Add LTM to the cell culture medium at the optimized final concentration (e.g., 50 µM).

-

Incubate the cells for the desired time (e.g., 30 minutes) at 37°C to allow for the run-off of elongating ribosomes and the accumulation of initiating ribosomes.

-

-

Cell Lysis:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

-

Nuclease Footprinting:

-

Treat the clarified lysate with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.

-

Incubate for a defined period (e.g., 45 minutes) at room temperature with gentle agitation.

-

Stop the digestion by adding a ribonuclease inhibitor (e.g., SUPERase-In).

-

-

Ribosome Purification:

-

Layer the nuclease-treated lysate onto a sucrose gradient (e.g., 10-50%) or a sucrose cushion.

-

Perform ultracentrifugation to pellet the monosomes.

-

Carefully remove the supernatant and resuspend the ribosome pellet in a suitable buffer.

-

-

RNA Extraction:

-

Extract the RNA from the purified ribosomes using a commercial RNA purification kit according to the manufacturer's instructions.

-

-

Ribosome-Protected Fragment (RPF) Size Selection:

-

Run the extracted RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).

-

Excise the gel region corresponding to the expected size of RPFs (typically 28-32 nucleotides).

-

Elute the RNA from the gel slice.

-

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the purified RPFs.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA library by PCR.

-

Purify the PCR products and submit for next-generation sequencing.

-

-

Data Analysis:

-

Trim adapter sequences from the raw sequencing reads.

-

Align the reads to a reference genome or transcriptome.

-

Map the 5' ends of the reads to determine the position of the ribosome A-site or P-site.

-

Identify peaks of ribosome density at or near known and novel translation initiation sites.

-

Quantify the number of reads at each TIS to determine translation initiation efficiency.

-

Mandatory Visualization

This compound's Mechanism of Action in Ribosome Profiling

Caption: Mechanism of this compound in arresting translation initiation.

Experimental Workflow for this compound Ribosome Profiling

Caption: Step-by-step workflow for ribosome profiling using this compound.

References

- 1. Ribosome Profiling: Global Views of Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global mapping of translation initiation sites in mammalian cells at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring organ-specific translation elongation rate in mice - PMC [pmc.ncbi.nlm.nih.gov]

Utilizing Lactimidomycin for Precise Insights into Translational Initiation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin (LTM) is a potent small molecule inhibitor of eukaryotic translation that serves as a powerful tool for dissecting the intricacies of protein synthesis, particularly the initiation phase. Unlike broadly acting translation inhibitors, LTM exhibits a remarkable specificity for the initiating 80S ribosome. This unique mechanism of action allows for the precise mapping of translation start sites and the quantitative analysis of translation initiation events. These application notes provide a comprehensive overview of the use of LTM in studying translation initiation, including detailed protocols for ribosome profiling and polysome profiling, a summary of its quantitative parameters, and a discussion of its utility in comparison to other common translation inhibitors.

Introduction

The regulation of translation initiation is a critical control point in gene expression, influencing cellular growth, differentiation, and response to stress. Dysregulation of this process is a hallmark of various diseases, including cancer. This compound, a glutarimide-containing macrolide, has emerged as an invaluable chemical probe for studying this fundamental biological process.

LTM functions by binding to the E-site (exit site) of the 60S ribosomal subunit within the 80S initiation complex. Crucially, its binding is restricted to ribosomes where the E-site is unoccupied by a deacylated tRNA. This condition is met primarily at the initiation stage, before the first translocation event. Consequently, LTM effectively stalls ribosomes at the start codon, allowing elongating ribosomes to run off the mRNA transcript. This selective arrest of initiating ribosomes is the foundation for its use in techniques like Global Translation Initiation Sequencing (GTI-seq) and Quantitative Translation Initiation sequencing (QTI-seq) to identify and quantify translation initiation sites genome-wide.[1][2][3]

In contrast, the commonly used translation inhibitor Cycloheximide (CHX) also binds to the E-site but can do so even when a deacylated tRNA is present.[4] This results in the arrest of all translating ribosomes, both initiating and elongating, making it less suitable for the specific analysis of translation initiation events.[1][3]

These application notes will detail the practical use of LTM for researchers interested in studying the dynamics of translation initiation.

Data Presentation

Quantitative Comparison of this compound and Cycloheximide

The following table summarizes key quantitative parameters for this compound and Cycloheximide, providing a basis for experimental design and interpretation.

| Parameter | This compound (LTM) | Cycloheximide (CHX) | Cell Line/System | Reference |

| IC50 (Protein Synthesis) | 37.82 nM | ~10-fold higher than LTM | General | [5] |

| IC50 (Cell Growth) | Low nanomolar range | Micromolar range | Various cancer cell lines (Hs 579T, HCC 1937, HCC 1395, HCC 2218, BT 474, MCF 7, MDA MB231) | [5][6] |

| Effective Concentration (Ribosome Profiling) | 5 µM - 50 µM | 100 µg/mL (~355 µM) | HEK293, MEF | [2][3][7] |

| Incubation Time (Ribosome Profiling) | 30 minutes | 1-15 minutes | HEK293, MEF | [3][6][7] |

| Binding Affinity (KD) | ~500 nM | ~15 µM | In vitro | [6] |

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound vs. Cycloheximide

References

- 1. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Sucrose gradient protocol for polysome profiles [drummondlab.org]

- 6. Quantitative profiling of initiating ribosomes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lykke-Andersen Lab [labs.biology.ucsd.edu]

Application Notes and Protocols for In Vivo Studies of Lactimidomycin in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies utilizing Lactimidomycin (LTM) in mouse models, summarizing key quantitative data and detailing experimental protocols. This compound, a natural product isolated from Streptomyces amphibiosporus, is a potent inhibitor of eukaryotic translation elongation, demonstrating potential as both an anticancer and antiviral agent.[1][2]

Mechanism of Action

This compound exerts its biological effects by inhibiting the elongation step of protein synthesis.[1][3] It binds to the E-site of the 60S ribosomal subunit, which prevents the ribosome from leaving the start site and blocks the initial round of elongation.[1][3] This mechanism is similar to that of cycloheximide, although this compound is reported to be over ten-fold more potent in vitro and in vivo.[4]

Figure 1: Mechanism of Action of this compound.

In Vivo Antitumor Studies

This compound has been evaluated in mouse models for its antitumor activity, demonstrating efficacy in both leukemia and solid tumor xenograft models.

Quantitative Data Summary

| Mouse Model | Cancer Type | Treatment Regimen | Efficacy Results | Reference |

| Murine P388 Leukemia | Leukemia | 0.25 mg/kg for 9 days (intraperitoneal) | Significantly extended survival | [1] |

| Nude Mice with MDA-MB-231 Xenograft | Breast Cancer | 0.6 mg/kg daily for 1 month (intraperitoneal) | Appreciable effect on tumor growth inhibition | [1][2][4] |

Note: The lethal dose (LD) in tumor-bearing mice was reported as 32 mg/kg (Q1D, 3 i.p.) in the P388 leukemia model.[1]

Experimental Protocol: Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the in vivo antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

Figure 2: Xenograft Efficacy Study Workflow.

Materials:

-

This compound

-

Vehicle control (e.g., DMSO, saline)

-

Female nude mice (6-8 weeks old)[2]

-

Cell culture medium and reagents

-

Syringes and needles for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture MDA-MB-231 cells under standard conditions.

-

Tumor Cell Implantation:

-

Harvest cells and resuspend in a suitable medium (e.g., PBS) at a concentration of 2 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2 million cells) into the flank of each mouse.[4]

-

-

Tumor Growth and Randomization:

-

Allow tumors to grow until they are palpable.[4]

-

Randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week).

-

Monitor the body weight of the mice to assess toxicity.

-

Observe the general health of the animals.

-

-

Endpoint:

-

Data Analysis:

-

Compare the tumor growth curves between the treatment and control groups.

-

Statistically analyze the differences in tumor volume and survival.

-

In Vivo Antiviral Studies

While this compound has demonstrated broad-spectrum antiviral activity in vitro against RNA viruses such as dengue virus, poliovirus, and vesicular stomatitis virus, detailed in vivo antiviral studies in mouse models are still an area for further investigation.[1] The potent inhibition of viral translation by this compound makes it a valuable tool for exploring the inhibition of viral protein synthesis as an antiviral strategy.[1]

Pharmacokinetics and Toxicology

Limited pharmacokinetic data for this compound in mice is publicly available. The lethal dose in a murine model of P388 leukemia was reported to be 32 mg/kg when administered once daily for three days via intraperitoneal injection.[1] In a month-long study with MDA-MB-231 xenografts, daily administration of 0.6 mg/kg did not result in reported toxicity.[1] Further characterization of the pharmacokinetic and toxicological profile of this compound is necessary for its clinical development.

Conclusion

This compound is a potent inhibitor of translation elongation with demonstrated antitumor activity in preclinical mouse models. The provided protocols and data serve as a foundation for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this compound. Future research should focus on expanding the range of cancer models tested, investigating its efficacy against viral infections in vivo, and thoroughly characterizing its pharmacokinetic and safety profiles.

References

- 1. This compound is a broad-spectrum inhibitor of dengue and other RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]